molecular formula C15H23N3O B12797502 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide CAS No. 20984-66-1

3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide

Katalognummer: B12797502
CAS-Nummer: 20984-66-1
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: FXGCUDGMZUXYRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide is a chemical compound with the molecular formula C15H23N3O. It is known for its unique structure, which includes an aniline group attached to a pyrrolidine ring via a carboxamide linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide typically involves the reaction of aniline with N,N-diethylpyrrolidine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography, is also common to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives .

Wissenschaftliche Forschungsanwendungen

3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide is unique due to its specific combination of aniline and diethyl groups attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

20984-66-1

Molekularformel

C15H23N3O

Molekulargewicht

261.36 g/mol

IUPAC-Name

3-anilino-N,N-diethylpyrrolidine-1-carboxamide

InChI

InChI=1S/C15H23N3O/c1-3-17(4-2)15(19)18-11-10-14(12-18)16-13-8-6-5-7-9-13/h5-9,14,16H,3-4,10-12H2,1-2H3

InChI-Schlüssel

FXGCUDGMZUXYRS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)N1CCC(C1)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.